molecular formula C15H18N2O3 B5450706 1-(1,3-Benzodioxol-5-yl)-3-(3-ethylpent-1-yn-3-yl)urea

1-(1,3-Benzodioxol-5-yl)-3-(3-ethylpent-1-yn-3-yl)urea

Cat. No.: B5450706
M. Wt: 274.31 g/mol
InChI Key: FKLFWZJMUAXZME-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(3-ethylpent-1-yn-3-yl)urea is a synthetic organic compound that features a benzodioxole ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3-ethylpent-1-yn-3-yl)urea typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Alkyne Formation: The alkyne group can be introduced via a Sonogashira coupling reaction between an appropriate aryl halide and an alkyne.

    Urea Formation: The final step involves the reaction of the benzodioxole-containing alkyne with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(3-ethylpent-1-yn-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzodioxole oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(3-ethylpent-1-yn-3-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-(3-ethylpent-1-yn-3-yl)amine: Similar structure but with an amine group instead of a urea moiety.

    1-(1,3-Benzodioxol-5-yl)-3-(3-ethylpent-1-yn-3-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(3-ethylpent-1-yn-3-yl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-ethylpent-1-yn-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-4-15(5-2,6-3)17-14(18)16-11-7-8-12-13(9-11)20-10-19-12/h1,7-9H,5-6,10H2,2-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFWZJMUAXZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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